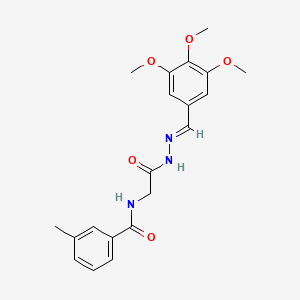
3-甲基-N-(2-氧代-2-(2-(3,4,5-三甲氧基苄叉)肼基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide” is an organic compound with the linear formula C20H23N3O5 . It has a molecular weight of 385.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C20H23N3O5 . More detailed structural analysis would require specific experimental data such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.423 . More detailed physical and chemical properties would require specific experimental data.作用机制
The mechanism of action of TMEDA is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. TMEDA has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
TMEDA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using TMEDA in lab experiments is its potent anticancer activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TMEDA is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on TMEDA. One of the areas of interest is in the development of more effective delivery methods for TMEDA. Another area of interest is in the study of the potential side effects of TMEDA and its long-term effects on the body. Additionally, further studies are needed to fully understand the mechanism of action of TMEDA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, TMEDA is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its potent anticancer activity and other biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of TMEDA involves the reaction of 3-methylbenzoyl chloride with 2-amino-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and results in the formation of TMEDA as a yellow solid.
科学研究应用
- 在其衍生物中,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺(化合物 42)和 (S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺(化合物 43)已显示出抗炎和镇痛作用。 这些化合物与吲哚美辛和塞来昔布相比,溃疡生成指数较低 .
- MTT(3-(4,5-二甲基噻唑-2-基)-2,5-二苯基四唑溴化物)化合物用于基于氧化还原电位的细胞活力评估。活跃呼吸的细胞将 MTT 转化为不溶性的紫色甲臜,可以通过光密度进行量化。 这种测定法广泛应用于细胞生物学和药物发现 .
- 鉴于其吲哚部分,3-甲基-N-(2-氧代-2-(2-(3,4,5-三甲氧基苄叉)肼基)乙基)苯甲酰胺属于吲哚衍生物类。这些化合物具有多种生物活性,包括抗炎、镇痛和抗溃疡特性。 研究人员正在继续探索它们在药物开发中的潜力 .
- 涉及该化合物的计算研究可以帮助分子对接、虚拟筛选和药物设计。 研究人员可以探索其与靶蛋白的相互作用,从而可能识别出新的候选药物 .
抗炎和镇痛活性
细胞活力评估
吲哚衍生物的生物潜力
分子建模和药物设计
安全和危害
属性
IUPAC Name |
3-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13-6-5-7-15(8-13)20(25)21-12-18(24)23-22-11-14-9-16(26-2)19(28-4)17(10-14)27-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBZJKMIKLFJJ-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2396280.png)

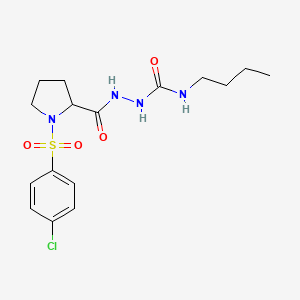
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2396285.png)

![7-(4-fluorobenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2396287.png)
![N-benzyl-3-(3,4-dimethylphenylsulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2396288.png)

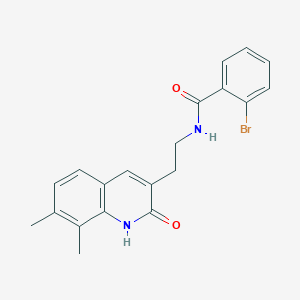
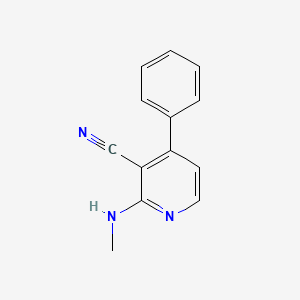
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2396295.png)
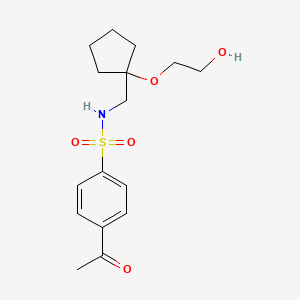
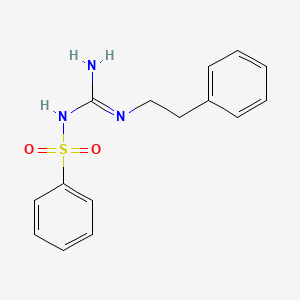
![3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B2396303.png)